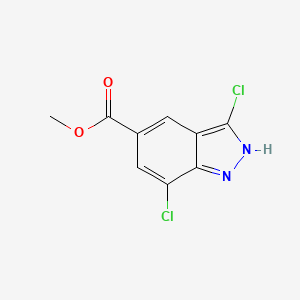![molecular formula C29H33N2NaO7S2 B12279018 sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)
sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate is a complex organic molecule with significant scientific interest. This compound features a unique structure with multiple indole and sulfonate groups, making it a subject of study in various fields such as chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by sulfonation and subsequent coupling reactions to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated indole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
科学研究应用
Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as dyes and sensors, due to its optical and electronic properties.
作用机制
The mechanism of action of sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate involves its interaction with specific molecular targets. The compound’s sulfonate groups enable it to bind to proteins and enzymes, modulating their activity. The indole moieties may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Contains hydroxyl groups that influence its reactivity.
4-Hydroxybenzaldehyde: Shares aromatic characteristics with the target compound.
Uniqueness
Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate is unique due to its combination of indole and sulfonate groups, which confer distinct chemical and biological properties
属性
分子式 |
C29H33N2NaO7S2 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate |
InChI |
InChI=1S/C29H32N2O6S2.Na.H2O/c1-28(2)22-18-20(38(32,33)34)14-16-24(22)30(5)26(28)12-10-8-7-9-11-13-27-29(3,4)23-19-21(39(35,36)37)15-17-25(23)31(27)6;;/h7-19H,1-6H3,(H-,32,33,34,35,36,37);;1H2/q;+1;/p-1 |
InChI 键 |
QTBXQBZTDGWASR-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


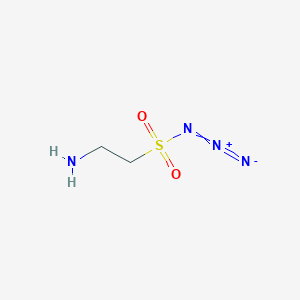
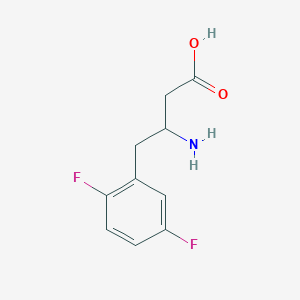
![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
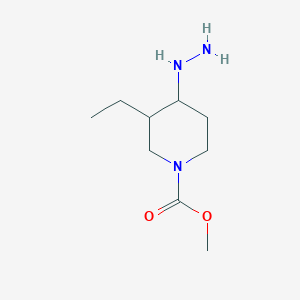
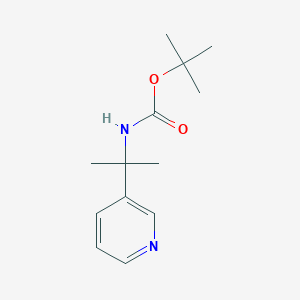
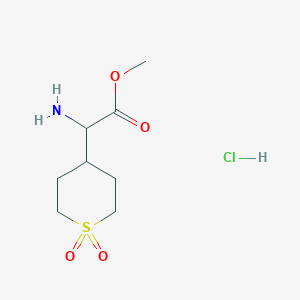
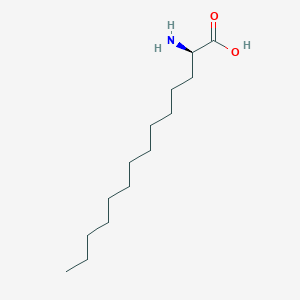

![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)

